REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C([O:9][C:10](=O)[CH3:11])(=O)C.[C:13](O)(=O)C>>[C:1]([O:5][C:10](=[O:9])[CH:11]=[CH2:13])(=[O:4])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
to stirring and, throughout the reaction which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction
|
Type
|
CUSTOM
|
Details
|
In addition, during the reaction
|
Type
|
DISTILLATION
|
Details
|
during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine
|
Type
|
ADDITION
|
Details
|
are gradually introduced into the top of the distillation column
|
Type
|
CUSTOM
|
Details
|
After the reaction, distillation
|
Type
|
DISTILLATION
|
Details
|
There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic
|
Type
|
ADDITION
|
Details
|
mixed anhydride as well as a little acrylic anhydride
|
Type
|
CUSTOM
|
Details
|
at a temperature of 57° to 76° C.
|
Type
|
DISTILLATION
|
Details
|
The acrylic anhydride is then distilled at 76° C. under 20 mmHg
|
Type
|
CUSTOM
|
Details
|
250 parts by weight of acrylic anhydride are collected
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |